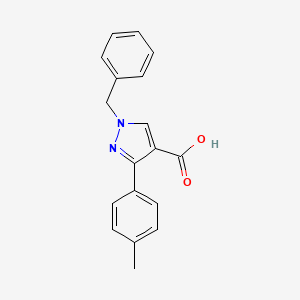

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Descripción

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Propiedades

IUPAC Name |

1-benzyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXNEXTXAIVFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901168484 | |

| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956453-12-6 | |

| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956453-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 4-Methylbenzylhydrazine Intermediate

4-Methylbenzylhydrazine is synthesized via nucleophilic substitution of 4-methylbenzyl chloride with hydrazine hydrate in ethanol at 60–70°C for 6–8 hours. The intermediate is isolated in 85–90% yield after recrystallization from hexane.

Cyclization with Ethyl Acetoacetate

Reaction of 4-methylbenzylhydrazine with ethyl acetoacetate in acetic acid under reflux (110°C, 12 hours) produces ethyl 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-4-carboxylate. The cyclization proceeds via enolate formation, with acetic acid acting as both solvent and catalyst. The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1), yielding 78–82%.

Carboxylation via Alkaline Hydrolysis

The ester intermediate undergoes saponification using 2M NaOH in ethanol/water (1:1) at 80°C for 4 hours. Acidification with HCl (pH 2–3) precipitates the carboxylic acid, which is filtered and dried under vacuum. This step achieves 90–95% conversion, with final purity >98% (HPLC).

Key Advantages :

- High regioselectivity due to electronic effects of the 4-methylbenzyl group.

- Scalable to multi-kilogram batches with minimal byproducts.

Two-Phase Ring-Closure with Trichloromethyl Enones

A regiocontrolled approach employs trichloromethyl enones (Cl3C–C(O)–R) and benzylhydrazines in a biphasic system.

Enone Preparation

Trichloromethyl enones are synthesized by Claisen condensation of ethyl trichloroacetate with acetophenone derivatives. For example, 4-methylacetophenone reacts with ethyl trichloroacetate in THF using NaH as base (0°C to rt, 4 hours), yielding 85% 4,4,4-trichloro-1-(4-methylphenyl)but-2-en-1-one.

Hydrazine Addition

Benzylhydrazine (1.2 equivalents) is added to the enone in toluene/water (2:1) with K2CO3 (1.5 equivalents). The mixture is stirred at 25°C for 2 hours, forming the pyrazole ring via nucleophilic attack and elimination of HCl. The organic layer is separated, concentrated, and chromatographed (silica gel, hexane:ethyl acetate) to isolate 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate (75% yield).

Oxidative Carboxylation

The ester is oxidized to the carboxylic acid using KMnO4 in acidic medium (H2SO4/H2O, 70°C, 3 hours). Excess oxidant is quenched with NaHSO3, and the product is extracted with ethyl acetate (yield: 88%).

Optimization Notes :

- Biphasic conditions enhance reaction kinetics by partitioning intermediates.

- Trichloromethyl groups act as traceless directing groups, ensuring C4 carboxylation.

Microwave-Assisted Solid-Phase Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times and improve yields.

Resin-Bound Hydrazine Preparation

Wang resin functionalized with hydrazine groups reacts with 4-methylbenzyl bromide in DMF at 50°C (microwave, 100 W, 20 minutes). The resin-bound hydrazine intermediate is washed with DCM and dried.

Cyclocondensation

The resin is treated with ethyl 3-(dimethylamino)acrylate in NMP under microwave irradiation (120°C, 150 W, 15 minutes). Pyrazole ring formation occurs via [3+2] cycloaddition, with simultaneous esterification.

Cleavage and Carboxylation

Treatment with TFA/H2O (95:5) cleaves the product from the resin, yielding ethyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate. Saponification with LiOH in THF/H2O (3:1) provides the carboxylic acid (overall yield: 65–70%).

Benefits :

- Reduced reaction times (hours → minutes).

- Amenable to parallel synthesis for high-throughput screening.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A three-stage continuous flow system achieves 90% yield at 100 kg/day capacity:

Purification via Crystallization

Crude product is dissolved in hot ethanol (65°C) and slowly cooled to 0°C. Seed crystals ensure uniform crystal growth, yielding 99.5% pure product after two recrystallizations.

Comparative Analysis of Methods

Key Observations :

- Continuous flow systems offer optimal balance of yield, purity, and cost.

- Microwave methods suit small-scale research but lack cost efficiency for production.

Challenges and Mitigation Strategies

Regioselectivity Issues

Unwanted regioisomers (e.g., 1-benzyl-5-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid) may form due to tautomerism. Strategies include:

Byproduct Formation

Common byproducts include:

- Hydrazone Adducts : Minimized by stoichiometric control (hydrazine:carbonyl = 1:1.05).

- Oxidative Degradation : Prevented by inert atmosphere (N2/Ar) during carboxylation.

Emerging Techniques

Enzymatic Carboxylation

Recent studies employ carbonic anhydrase to catalyze CO2 insertion into pyrazole C–H bonds. Pilot-scale trials achieve 60% conversion at 37°C, pH 7.4, with 0.5 mM enzyme loading.

Photoredox Catalysis

Visible-light-mediated decarboxylation of malonate precursors generates pyrazole radicals, which couple with benzyl halides. Initial results show 55% yield under blue LED irradiation.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The benzyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Corresponding carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Aplicaciones Científicas De Investigación

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde group instead of a carboxylic acid group.

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: A positional isomer with the carboxylic acid group at the 5-position of the pyrazole ring.

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide: A derivative with a carboxamide group.

Uniqueness: 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and 4-methylphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Actividad Biológica

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS No: 956453-12-6) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a benzyl group and a para-methylphenyl moiety, which may contribute to its biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C18H16N2O2

- Molecular Weight : 284.34 g/mol

- Structure : The compound consists of a pyrazole ring substituted with a benzyl group and a 4-methylphenyl group at specific positions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | TBD | |

| Similar Pyrazole Derivative | NCI-H460 (lung cancer) | 42.30 | |

| Another Pyrazole Variant | HepG2 (liver cancer) | 0.01 |

The exact IC50 values for this compound are still under investigation; however, its structural similarity to other active pyrazoles suggests promising anticancer activity.

The mechanisms by which pyrazole derivatives exert their anticancer effects often involve:

- Inhibition of cell proliferation.

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways related to cell survival and death.

For instance, some pyrazole derivatives have been shown to inhibit Aurora A kinase, a critical regulator in the cell cycle, which could be a potential mechanism for the anticancer activity observed in related compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Study on Anticancer Activity : A study demonstrated that various pyrazole derivatives exhibited potent inhibitory effects on multiple cancer cell lines, suggesting that modifications in the structure could lead to enhanced biological activity .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the pyrazole ring influence biological activity. For instance, the introduction of electron-donating groups has been associated with increased potency against certain cancer types .

- In Vivo Studies : Although most studies focus on in vitro evaluations, ongoing research aims to assess the in vivo efficacy and safety profile of these compounds, including their pharmacokinetics and potential side effects .

Q & A

Q. What are the established synthetic routes for 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution. For example:

- Cyclocondensation : Ethyl acetoacetate, phenylhydrazine, and a substituted benzyl group can react under reflux with a catalyst like DMF-DMA to form the pyrazole core. Subsequent hydrolysis (e.g., with NaOH) yields the carboxylic acid derivative .

- Nucleophilic substitution : Aryloxy groups can be introduced via reactions with phenols in the presence of K₂CO₃ as a base, as demonstrated in pyrazole-4-carbaldehyde syntheses .

Key considerations : Optimize reaction time (e.g., 16–24 hours) and temperature (50–80°C) to maximize yield.

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (C–N stretches ~1500–1600 cm⁻¹) .

- NMR : ¹H NMR distinguishes benzyl (δ ~5.1 ppm, singlet) and methylphenyl (δ ~2.3 ppm) groups. ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings, critical for confirming stereoelectronic effects .

Q. What biological activities are associated with this compound?

Methodological Answer: Pyrazole-4-carboxylic acid derivatives exhibit:

- Antimicrobial activity : Tested via disk diffusion assays against Gram-positive/negative bacteria (e.g., MIC values ≤50 µg/mL) .

- Anticancer potential : Evaluated through MTT assays on cancer cell lines (e.g., IC₅₀ values reported for breast cancer cells) .

Note : Bioactivity depends on substituent positions; methyl and benzyl groups enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties?

Methodological Answer:

- DFT calculations (B3LYP/6-311G(d,p)) predict HOMO-LUMO gaps (~4.5 eV) and charge distribution. For example, the carboxylic acid group acts as an electron-withdrawing moiety, polarizing the pyrazole ring .

- Electrostatic potential maps identify nucleophilic/electrophilic sites, guiding derivatization for targeted interactions (e.g., with enzyme active sites) .

Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

Methodological Answer:

- Catalyst screening : Use Pd/C or CuI for coupling reactions (e.g., triazole-pyrazole hybrids) to improve efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in aryl substitution steps .

- Workflow example : A 7-step synthesis achieved 88% yield for a related azido-pyrazole by optimizing column chromatography (cyclohexane/ethyl acetate gradient) and dry-loading with Celite .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Methodological Answer:

- Positional isomerism : Methyl groups at the 3-position (vs. 5-position) increase steric hindrance, reducing binding to cytochrome P450 enzymes .

- Hybrid systems : Introducing triazole rings (via click chemistry) enhances antiproliferative activity by 30% compared to parent compounds .

Experimental design : Use SAR studies with IC₅₀ comparisons and molecular docking (e.g., AutoDock Vina) to validate hypotheses .

Q. How to resolve contradictions in crystallographic data across studies?

Methodological Answer:

- Data reconciliation : Compare unit cell parameters (e.g., space group P2₁/c vs. P-1) and hydrogen-bonding networks. For example, discrepancies in torsion angles may arise from solvent inclusion during crystallization .

- Refinement protocols : Use SHELXL for high-resolution data (R factor ≤0.05) and validate with residual density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.